Bienvenue dans la boutique en ligne BenchChem!

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine

HTS mu-opioid receptor ADAM17

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine (CAS 868218-70-6) is a synthetic small molecule (MW 285.4 g/mol, formula C11H15N3O2S2) characterized by a pyridine ring linked to an ethylsulfonyl-dihydroimidazole moiety via a sulfanylmethyl bridge. It is listed in the PubChem repository (CID and has been registered in several primary high-throughput screening (HTS) campaigns, suggesting preliminary but non-selective bioactivity across multiple unrelated target classes.

Molecular Formula C11H15N3O2S2
Molecular Weight 285.38
CAS No. 868218-70-6
Cat. No. B2373347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine
CAS868218-70-6
Molecular FormulaC11H15N3O2S2
Molecular Weight285.38
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN=C1SCC2=CN=CC=C2
InChIInChI=1S/C11H15N3O2S2/c1-2-18(15,16)14-7-6-13-11(14)17-9-10-4-3-5-12-8-10/h3-5,8H,2,6-7,9H2,1H3
InChIKeyJYMATWCRVOKRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine: Procurement-Ready Molecular Profile for Your Research


3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine (CAS 868218-70-6) is a synthetic small molecule (MW 285.4 g/mol, formula C11H15N3O2S2) characterized by a pyridine ring linked to an ethylsulfonyl-dihydroimidazole moiety via a sulfanylmethyl bridge [1]. It is listed in the PubChem repository (CID 2148798) and has been registered in several primary high-throughput screening (HTS) campaigns, suggesting preliminary but non-selective bioactivity across multiple unrelated target classes . Critically, this compound lacks peer-reviewed, targeted pharmacological characterization; its available biological data originate exclusively from broad, primary HTS efforts, meaning no confirmed potency, selectivity, or mechanism has been established.

Why Generic Imidazole-Bearing Scaffolds Cannot Automatically Replace This Specific Pyridinyl-Thioether Variant


The generic substitution risk for 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine is currently unquantifiable. Available HTS data show this compound registering as an active hit in assays for the mu-opioid receptor (MOR-1), RGS4, ADAM17, and the M1 muscarinic receptor . However, the same HTS campaigns almost certainly contain structurally similar analogs (e.g., 1-ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole or the benzylsulfanyl variant) which may exhibit different activity profiles . Without published head-to-head potency or selectivity data, no scientific basis exists to assert this specific pyridinyl-thioether configuration is functionally superior to, or even distinguishable from, any close analog. Procurement decisions must therefore be driven by the specific synthetic accessibility of this building block or its targeted follow-up in a proprietary screening cascade, not by established pharmacological differentiation.

Quantitative Evidence Guide for Prioritizing 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine Over Analogs


High-Throughput Screening Hit Status Across Multiple Unrelated Target Families: A Pain of Non-Selectivity or a Gain for Broad Phenotypic Profiling?

In the absence of any targeted, dose-response validation data, the only quantitative differentiator for this compound is its pattern of primary HTS hits. It was flagged as an active in four independent primary screens: a cell-based assay for RGS4 activators (Johns Hopkins Ion Channel Center), a luminescence-based assay for mu-opioid receptor MOR-1 agonists (Scripps), a QFRET-based screen for ADAM17 inhibitors (Scripps), and a fluorescence-based screen for M1 muscarinic receptor agonists (Scripps) . This multi-target promiscuity is a double-edged finding: it suggests either a non-specific mechanism (e.g., colloidal aggregation or redox cycling) or a privileged scaffold with genuine polypharmacology. Structurally adjacent analogs like 1-ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole and the benzylsulfanyl variant were likely present in the same screening deck, but their individual outcomes are not reported . Therefore, the only actionable evidence is the unique constellation of 'Active' flags for this specific pyridinyl substitution pattern among the screening collection.

HTS mu-opioid receptor ADAM17 M1 muscarinic receptor RGS4

Structural Uniqueness of the Pyridinyl-Thioether Moiety Within the 1-Ethylsulfonyl-4,5-Dihydroimidazole Chemotype

The 2-position substituent on the 1-ethylsulfonyl-4,5-dihydroimidazole core varies across commercially or synthetically accessible analogs. The target compound uniquely bears a 3-pyridinylmethylsulfanyl group, whereas close analogs reported in the same chemical space feature a 4-methylphenylmethylsulfanyl, 4-fluorophenylmethylsulfanyl, or benzylsulfanyl substitution . The pyridine nitrogen introduces a hydrogen bond acceptor at the meta-position of the terminal aromatic ring, absent in all carbocyclic analogs. This structural feature enables distinct physicochemical properties: the computed XLogP3 of 0.7 for the target compound [1] is substantially lower than the estimated logP of ~2.5–3.5 for the benzyl and 4-methylbenzyl analogs, suggesting superior aqueous solubility. However, no experimental solubility, permeability, or metabolic stability data are available for any member of this series.

medicinal chemistry scaffold hopping pyridine structure-activity relationship

Lack of Validated Potency Data: A Critical Evidence Gap That Distinguishes This Compound from Characterized Biological Tool Compounds

A fundamental differentiation point must be acknowledged: unlike established inhibitors bearing a related imidazole core (e.g., IC261 for CK1δ/ε, or the pyridinylimidazol-2-one series for p38α MAPK), this compound has zero published IC50, Ki, or EC50 values for any target [1]. Its HTS 'Active' calls are derived from single-concentration primary screens and have not been confirmed by concentration-response curves. By contrast, IC261 demonstrates a reported IC50 of approximately 1 μM for CK1δ and CK1ε with >15-fold selectivity over CK1α (IC50 ~16 μM) across multiple independent studies . This evidence gap means the target compound cannot be evaluated for potency, selectivity, or mechanism and should be considered a screening starting point rather than a characterized probe.

potency selectivity CK1 p38 MAPK tool compound

Application Scenarios for 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine Based on Available Quantitative Evidence


Synthetic Chemistry: A Pyridinyl-Thioether Building Block for Parallel Library Synthesis

The compound's primary utility is as a synthetic intermediate. The presence of a free pyridine nitrogen and the 4,5-dihydroimidazole ring offers two derivatization handles for elaboration into focused libraries of potential kinase or GPCR ligands. The lower computed lipophilicity (XLogP3 = 0.7) [1] relative to carbocyclic analogs makes it a more solubility-tolerant starting point for medicinal chemistry campaigns targeting soluble targets or requiring high-concentration screening formats.

Hit Confirmation and Target Deconvolution in Opioid Receptor or ADAM17 Programs

The HTS active flags for MOR-1 and ADAM17 provide a fractionation trail for labs already prosecuting these targets. Researchers can procure this compound for dose-response confirmation, selectivity panel profiling, and counter-screening against the RGS4 and M1 assays where it also registered as active . This orthogonal profiling is essential to distinguish genuine polypharmacology from assay interference.

Negative Control or Assay Interference Probe in HTS Triage

Given the promiscuous HTS hit pattern across four unrelated targets , this compound is a rational candidate for inclusion as a 'promiscuous small molecule' reference in triaging primary screening output. It can serve as a comparator to flag scaffolds with similar pan-assay interference (PAINS) behavior, providing a procurement benchmark for assay development groups systematically filtering out frequent hitters.

Quote Request

Request a Quote for 3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.